2-(2,3-Dichlorophenyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

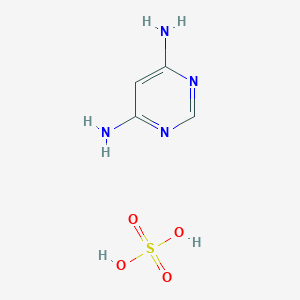

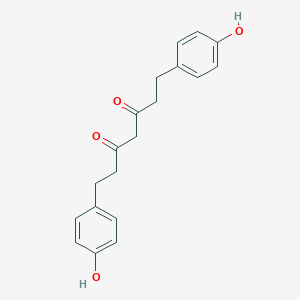

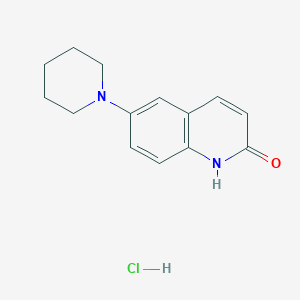

“2-(2,3-Dichlorophenyl)ethanol” is a derivative of phenethyl alcohol . It is a clear colorless liquid with a molecular formula of C8H8Cl2O . It is used as a building block in synthetic organic chemistry .

Synthesis Analysis

The synthesis of “2-(2,3-Dichlorophenyl)ethanol” or its derivatives has been reported in several studies . For example, it has been used in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers .

Molecular Structure Analysis

The molecular structure of “2-(2,3-Dichlorophenyl)ethanol” has been elucidated using various techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . The compound crystallizes in the orthorhombic crystal system .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dichlorophenyl)ethanol” include a predicted density of 1.329±0.06 g/cm3, a predicted boiling point of 279.1±25.0 °C, a flash point of 117.9°C, and a refractive index of 1.569 .

科学的研究の応用

Organic Synthesis Intermediate

2-(2,3-Dichlorophenyl)ethanol: is used as an intermediate in organic synthesis. Its molecular structure allows it to be a precursor in the synthesis of various organic compounds. For example, it can undergo further chemical reactions to produce derivatives that are useful in the development of pharmaceuticals and agrochemicals .

Chiral Building Block

This compound serves as a chiral building block for the synthesis of optically active substances. Its chirality is essential in the production of enantiomerically pure compounds, which are crucial in the field of medicinal chemistry for creating drugs with specific biological activities .

Material Science

In material science, 2-(2,3-Dichlorophenyl)ethanol can be utilized to modify the properties of materials. For instance, it can be incorporated into polymers to alter their thermal stability, rigidity, or to introduce specific functionalities that can be exploited in advanced materials .

Analytical Chemistry

As a standard in analytical chemistry, this compound can be used to calibrate instruments or as a reference material in chromatography and mass spectrometry. This helps in the accurate identification and quantification of substances in complex mixtures .

Biological Studies

In biological studies, 2-(2,3-Dichlorophenyl)ethanol might be used to study its interaction with biological molecules or systems. It can help in understanding the metabolic pathways and the mechanism of action of related compounds within living organisms .

Environmental Chemistry

This chemical can be studied for its environmental fate and transport. Researchers can investigate how it behaves in the environment, its degradation products, and its potential impact on ecosystems .

Catalysis

2-(2,3-Dichlorophenyl)ethanol: can act as a ligand in catalysis, potentially forming complexes with metals that can catalyze various chemical reactions. This application is significant in industrial processes where efficient and selective catalysts are required .

Pharmacokinetics and Drug Development

The compound’s physicochemical properties, such as solubility and lipophilicity, are important in the field of pharmacokinetics. It can be used to study absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates .

作用機序

Target of Action

A related compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi were evaluated, suggesting a potential similarity with 2-(2,3-Dichlorophenyl)ethanol .

Mode of Action

It’s worth noting that ethanol, a structurally similar compound, exerts its sedative effects through binding to gaba receptors and glycine receptors . It also inhibits NMDA receptor functioning . As an anti-infective, ethanol acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes .

Biochemical Pathways

A study on ethanol as a feedstock for cell-free synthetic biochemistry discusses the conversion of ethanol into acetyl-coa, a central precursor for myriad biochemicals . This could potentially hint at the biochemical pathways that 2-(2,3-Dichlorophenyl)ethanol might affect.

Pharmacokinetics

A structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, was studied for its pharmacokinetics upon oral administration to rats . Increases in dose led to proportionate increases in the maximum blood substance concentration . The times during which substances were detectable in blood were determined . The main pharmacokinetic parameters were computed, including area under the pharmacokinetic curve, half-elimination time, mean retention time, and plasma clearance .

Result of Action

The related compound, a synthetic dichloro-substituted aminochalcone, showed effectiveness against trypomastigotes in in vitro tests . Molecular docking and dynamics simulations suggest that this compound acts on the active site of the CYP51 receptor .

Action Environment

It’s worth noting that the compound is recommended to be stored in a sealed, dry environment at room temperature . This suggests that moisture and temperature could potentially affect the compound’s stability and efficacy.

特性

IUPAC Name |

2-(2,3-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJDHDLMGJKZKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370485 |

Source

|

| Record name | 2-(2,3-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dichlorophenyl)ethanol | |

CAS RN |

114686-85-0 |

Source

|

| Record name | 2-(2,3-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)

![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)